Epoxyparthenolide

Description

Properties

CAS No. |

77170-88-8 |

|---|---|

Molecular Formula |

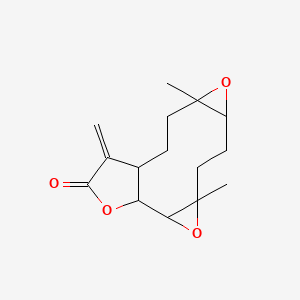

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

4,9-dimethyl-13-methylidene-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-14-one |

InChI |

InChI=1S/C15H20O4/c1-8-9-4-6-14(2)10(18-14)5-7-15(3)12(19-15)11(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3 |

InChI Key |

ZNURDDCKOFUOKI-RWBGOSSDSA-N |

SMILES |

CC12CCC3C(C4C(O4)(CCC1O2)C)OC(=O)C3=C |

Canonical SMILES |

CC12CCC3C(C4C(O4)(CCC1O2)C)OC(=O)C3=C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Mechanisms of Action:

Epoxyparthenolide exhibits potent anticancer properties through various mechanisms:

- Induction of Apoptosis: Research indicates that this compound can induce apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) cells. It has been shown to be effective against leukemia stem cells, which are often resistant to conventional therapies .

- Inhibition of NF-κB Pathway: The compound acts by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial for cell survival and proliferation in many cancers .

Case Studies:

- A study demonstrated that this compound derivatives were synthesized and tested for their efficacy against AML. The results indicated significant apoptosis induction in primary AML cells while exhibiting low toxicity to normal hematopoietic cells .

- Another investigation highlighted the selective hydroxylation of this compound using P450 enzymes, leading to the development of novel analogs with enhanced antileukemic activity .

Antiviral Applications

Potential Against SARS-CoV-2:

Recent studies have explored the potential of this compound as an antiviral agent against SARS-CoV-2:

- Molecular Docking Studies: Computational studies have indicated that this compound may bind effectively to viral proteins, suggesting a possible mechanism for inhibiting viral replication .

- Experimental Validation: In vitro experiments have shown that parthenolide and its derivatives can reduce viral load in infected cell lines, supporting their potential use as therapeutic agents against COVID-19 .

Chemical Reactivity and Synthesis

Epoxidation Process:

The synthesis of this compound involves a chemical reaction known as epoxidation:

- Reactivity Studies: Research utilizing density functional theory (DFT) has revealed that the epoxidation of parthenolide is highly selective and exothermic, indicating favorable conditions for the formation of epoxy derivatives .

- Synthetic Routes: Various synthetic approaches have been developed to produce this compound efficiently, including the use of peracids for epoxidation reactions .

Table of Research Findings

Q & A

Q. What are the optimal synthetic routes for producing epoxyparthenolide derivatives, and how can purity be validated?

this compound derivatives, such as 9α-acetoxy-1β,10α-epoxyparthenolide, are synthesized via acetylation and epoxidation of precursor molecules like 9α-hydroxyparthenolide. Key steps include:

- Acetylation : Reacting 9α-hydroxyparthenolide with acetic anhydride in pyridine at 0°C for 12 hours, followed by extraction and silica gel chromatography .

- Epoxidation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature for 3 hours . Purity validation requires NMR (¹H/¹³C) for structural confirmation and HPLC with UV detection (λ = 210–220 nm) to assess chemical homogeneity. Mass spectrometry (MS) further corroborates molecular weight .

Q. How can X-ray crystallography and SHELX software be applied to resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction is critical for determining bond configurations and ring conformations. For example, the ten-membered ring in 9α-acetoxy-1β,10α-epoxyparthenolide adopts a chair-chair conformation, while the five-membered ring shows a twisted geometry (Q = 0.26 Å, φ = 23.77°) based on Cremer-Pople puckering parameters . SHELXL refines crystallographic data by minimizing residuals (R-factors), while SHELXTL (Bruker AXS) interfaces with diffraction instruments for data processing .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Standard assays include:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Anti-inflammatory activity : NF-κB inhibition assays using luciferase reporters in LPS-stimulated macrophages.

- Apoptosis induction : Flow cytometry with Annexin V/PI staining .

Advanced Research Questions

Q. How do conformational changes in this compound derivatives impact their pharmacological activity?

Ring puckering (e.g., five-membered ring twist vs. planar conformations) alters molecular interactions with targets like IKKβ or tubulin. Computational modeling (DFT or MD simulations) quantifies energy barriers between conformers, while NMR NOESY identifies spatial proximities of substituents influencing binding .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

Discrepancies arise from:

- Cell line variability : Genetic drift or culture conditions. Validate using ≥2 independent cell lines.

- Compound stability : Degradation in DMSO or media. Use fresh stock solutions and LC-MS monitoring .

- Assay protocols : Standardize incubation times (e.g., 48 vs. 72 hours) and controls (e.g., paclitaxel for cytotoxicity) .

Q. How can in vivo pharmacokinetics of this compound be optimized for translational research?

- Formulation : Use liposomal encapsulation or PEGylation to enhance solubility and bioavailability.

- ADME profiling : Conduct LC-MS/MS analyses of plasma/tissue samples post-IV/oral administration in rodents.

- Toxicity : Monitor liver/kidney function markers (ALT, creatinine) and histopathology .

Q. What computational tools predict this compound’s interactions with novel targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to screen targets (e.g., STAT3, COX-2).

- QSAR models : Train on existing bioactivity data to prioritize derivatives for synthesis .

Methodological Guidance

How to design a robust research question for this compound studies?

Apply the FINER framework :

- Feasible : Ensure access to synthetic intermediates and analytical facilities.

- Novel : Target understudied mechanisms (e.g., ferroptosis induction).

- Ethical : Adhere to IACUC protocols for in vivo work .

Q. What statistical methods address data variability in dose-response experiments?

- Nonlinear regression : Fit sigmoidal curves (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.

- ANOVA with post-hoc tests : Compare multiple derivatives using Tukey’s HSD .

Q. How to integrate multi-omics data in this compound mechanism studies?

Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) via Pathway Studio or IPA to identify synergistic pathways (e.g., ROS-NF-κB crosstalk) .

Data Presentation Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.